molecular formula C7H4F4O2 B1334339 2-Fluoro-5-(trifluoromethoxy)phenol CAS No. 886498-03-9

2-Fluoro-5-(trifluoromethoxy)phenol

Cat. No. B1334339
M. Wt: 196.1 g/mol
InChI Key: MKRRYWGEQVWJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their potential applications in various fields, including materials science and pharmaceuticals. In the synthesis of novel polyimides, a fluorinated aromatic diamine monomer was created by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another study describes a one-pot synthesis of 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane, which can be used as precursors for gem-difluoro enones or substituted fluorophenols . Additionally, fluoroform has been utilized as a difluorocarbene source to convert phenols to their difluoromethoxy derivatives . A novel synthesis method for heptafluoro-p-cresol was discovered during the synthesis of poly-p-oxyperfluorobenzylene, involving the thermal decomposition of t-butoxy derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex and is often characterized by the presence of multiple fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For instance, the crystal structure of a synthesized compound containing a triazole ring and two benzene rings showed significant dihedral angles, indicating the potential for diverse chemical reactivity and interactions .

Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity due to the presence of fluorine atoms. The annulation reactions of difluoroenoxysilanes and enones proceed with complete regioselectivity controlled by the fluorine substitution . The synthesis of difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols using fluoroform as a difluorocarbene source is another example of the specific reactivity of fluorinated compounds . Furthermore, the 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes with various nucleophiles demonstrate the remarkable effect of vinylic fluorines on facilitating otherwise disfavored processes .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms into aromatic compounds can lead to materials with exceptional properties. For example, the fluorinated polyimides synthesized from the novel diamine exhibited good solubility in polar organic solvents, high thermal stability with glass transition temperatures of 223-225°C, and excellent mechanical properties . The presence of fluorine can also influence the density, boiling points, and stability of the compounds, as seen in the various studies mentioned [1-6].

Scientific Research Applications

Synthesis and Chemical Reactions

  • Fluoroform, a nontoxic gas, has been used as a source of difluorocarbene for converting phenols into difluoromethoxy and difluorothiomethoxy derivatives, including the synthesis of compounds related to 2-Fluoro-5-(trifluoromethoxy)phenol (Thomoson & Dolbier, 2013).

Biological Properties and Applications

  • The biological properties of 2-Fluoro-5-(trifluoromethoxy)phenol-related compounds, like fluoronorepinephrines, have been explored, demonstrating specific adrenergic agonist properties (Kirk et al., 1979).

Analytical Chemistry and Spectroscopy

  • Fluorinated derivatives of phenols, including those similar to 2-Fluoro-5-(trifluoromethoxy)phenol, are used as pH-sensitive probes in analytical chemistry and spectroscopy (Rhee, Levy, & London, 1995).

Material Science and Liquid Crystals

  • Substituting fluoro groups on phenols, akin to 2-Fluoro-5-(trifluoromethoxy)phenol, alters the mesomorphic properties of liquid crystals, impacting their phase behavior and application in material science (Thompson et al., 2015).

Enzyme-Catalyzed Reactions

  • Organofluorine compounds, such as 2-Fluoro-5-(trifluoromethoxy)phenol, play a significant role in enzyme-catalyzed reactions and have therapeutic applications in various diseases (Reddy, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRRYWGEQVWJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396451
Record name 2-Fluoro-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethoxy)phenol

CAS RN

886498-03-9
Record name 2-Fluoro-5-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.